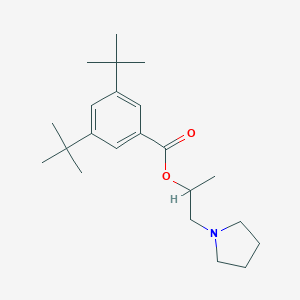
1-(Pyrrolidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate, commonly known as PB-22, is a synthetic cannabinoid that acts as a potent agonist for the CB1 and CB2 receptors. It was first synthesized in 2012 by Pfizer and has since gained popularity as a research chemical in the scientific community. PB-22 is a member of the indole family of synthetic cannabinoids and is structurally similar to JWH-018 and AM-2201.
Mécanisme D'action
PB-22 acts as a potent agonist for both CB1 and CB2 receptors, which are found throughout the body and play a key role in regulating a wide range of physiological processes. When PB-22 binds to these receptors, it triggers a cascade of events that ultimately leads to the activation of intracellular signaling pathways. This can result in a wide range of effects, including altered gene expression, changes in neurotransmitter release, and modulation of ion channels.
Biochemical and Physiological Effects:
PB-22 has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to have anxiolytic effects and may be useful in the treatment of anxiety disorders. Additionally, PB-22 has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PB-22 has several advantages as a research tool, including its high potency and selectivity for CB1 and CB2 receptors. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use in lab experiments. For example, PB-22 has been shown to be highly lipophilic, which can make it difficult to dissolve in aqueous solutions. Additionally, its effects can be difficult to interpret due to the complex interactions between the endocannabinoid system and other physiological processes.
Orientations Futures
There are several potential future directions for research involving PB-22. One area of interest is the development of new synthetic cannabinoids with improved pharmacological properties and reduced side effects. Another potential direction is the investigation of the role of the endocannabinoid system in the regulation of appetite and metabolism. Finally, PB-22 may also be useful in the development of new treatments for pain, anxiety, and inflammation.
Méthodes De Synthèse
The synthesis of PB-22 involves the reaction of 3,5-di-tert-butylbenzoic acid with pyrrolidine and isobutyryl chloride. The resulting compound is then reacted with 1-bromo-2-propanol to produce the final product. The synthesis of PB-22 is relatively simple and can be achieved in a few steps with high yield.
Applications De Recherche Scientifique
PB-22 has been used extensively in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have a high affinity for both CB1 and CB2 receptors, making it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. PB-22 has also been used in studies investigating the role of the endocannabinoid system in pain modulation, anxiety, and addiction.
Propriétés
Formule moléculaire |
C22H35NO2 |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
1-pyrrolidin-1-ylpropan-2-yl 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C22H35NO2/c1-16(15-23-10-8-9-11-23)25-20(24)17-12-18(21(2,3)4)14-19(13-17)22(5,6)7/h12-14,16H,8-11,15H2,1-7H3 |
Clé InChI |
YVDOBJABOBRJAQ-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
SMILES canonique |
CC(CN1CCCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)
![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
![3-Benzyl-6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294824.png)
![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)
![3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294827.png)
![3-Benzyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294828.png)
![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)
![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294830.png)
![6-(1,3-Benzodioxol-5-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294831.png)